molecular formula C9H8N2O2S B086410 8-Quinolinesulfonamide CAS No. 35203-91-9

8-Quinolinesulfonamide

Cat. No. B086410
CAS RN: 35203-91-9
M. Wt: 208.24 g/mol
InChI Key: ZTYZEUXZHGOXRT-UHFFFAOYSA-N
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Description

8-Quinolinesulfonamide is a compound that has been explored for various properties including molecular structure, electronic properties, and potential applications in different fields. Research into its synthesis, chemical reactions, and molecular analysis has been ongoing to better understand and utilize its unique characteristics.

Synthesis Analysis

The synthesis of 8-Quinolinesulfonamide involves detailed chemical processes. A study by FazilathBasha et al. (2021) focused on the computational evaluation of its molecular structure, including monomer and dimer forms, using density functional theory (DFT) tools (FazilathBasha et al., 2021). Additionally, Sumalan et al. (1996) synthesized and characterized metal(II)-8-quinolinsulfonamidato complexes, revealing insights into its structure and reactivity (Sumalan et al., 1996).

Molecular Structure Analysis

The molecular structure of 8-Quinolinesulfonamide has been investigated using various computational and spectroscopic methods. Research has been conducted to understand its geometrical parameters, bonding properties, and electron localization (FazilathBasha et al., 2021).

Chemical Reactions and Properties

Studies on 8-Quinolinesulfonamide have shown it undergoes various chemical reactions, forming complexes with different metals and exhibiting unique properties. For example, the synthesis of metal(II) complexes and their spectroscopic properties provide valuable insights into its reactivity and potential applications (Sumalan et al., 1996).

Physical Properties Analysis

The physical properties of 8-Quinolinesulfonamide, such as its spectroscopic wavenumbers (IR, Raman), UV–Visible spectrum, and charge transfer properties, have been computationally investigated to better understand its behavior and potential uses (FazilathBasha et al., 2021).

Chemical Properties Analysis

The chemical properties of 8-Quinolinesulfonamide, including its electrophilic and nucleophilic sites, have been explored through molecular electrostatic potential (MEP) analysis. This research helps in understanding its interactions with other molecules and its potential applications in various fields (FazilathBasha et al., 2021).

Scientific Research Applications

  • Structural and Electronic Properties : A study by FazilathBasha et al. (2021) focused on the structural, wavefunctional, electronic, and charge transfer properties of 8-Quinolinesulfonamide. They utilized Density Functional Theory (DFT) tools to investigate these properties in monomer and dimer forms, including HOMO-LUMO energies and spectroscopic wavenumbers. The study also explored the molecule's potential in drug design through ADME, molinspiration, and toxicity properties, including molecular docking studies (FazilathBasha et al., 2021).

  • Role in Receptor Ligands : Zajdel et al. (2011) synthesized novel arene- and quinolinesulfonamides to evaluate their affinity for various serotonin receptors. One compound, identified as a potent 5-HT7 antagonist, showed promise in mouse models, indicating potential applications in neuroscience and pharmacology (Zajdel et al., 2011).

  • Antiviral Effects : Research by Kawahata et al. (1960) on N-alkanoyl-5-acetamido-8-quinolinesulfonamide compounds demonstrated significant antiviral effects against the Nakayama strain of Japanese B encephalitis virus, suggesting its potential in antiviral drug development (Kawahata et al., 1960).

  • Potential as Monoaminooxidase Inhibitors : A study by Gracheva et al. (1978) involved synthesizing N-2 Propynyl-ω-aminoalkyl-substituted 8-quinolinesulfonamides as potential inhibitors of monoaminooxidase. This research indicates possible applications in treating neurological disorders like depression (Gracheva et al., 1978).

  • Electroluminescent Materials : Hopkins et al. (1996) investigated aluminum and zinc metallo-8-hydroxyquinolates as electroluminescent materials. This included 8-Hydroxy-5-piperidinylquinolinesulfonamide derivatives, demonstrating potential applications in optoelectronic devices (Hopkins et al., 1996).

  • Antifungal Mechanism : Pippi et al. (2018) explored the antifungal mechanism of action of 8-hydroxyquinolines, including derivatives like 8-hydroxy-5-quinolinesulfonic acid. Their research provided new insights into the antifungal properties of these compounds (Pippi et al., 2018).

  • Antifungal Drug Design : A study by Pippi et al. (2017) evaluated the toxicity and antifungal activity of 8-hydroxyquinoline derivatives, suggesting their potential in antifungal drug design (Pippi et al., 2017).

  • Chelator Effects : Goldberg et al. (1991) examined the diabetogenic and acidotropic effects of 8-(p-toluenesulfonylamino)-quinoline, highlighting its potential as a zinc-binding chelator in biological systems (Goldberg et al., 1991).

  • Antimicrobial Agents : A 2019 study synthesized new compounds of quinoline clubbed with sulfonamide moiety to explore their potential as antimicrobial agents (2019).

  • Interaction with DNA and Hydrogen Peroxide : Macías et al. (2002) investigated a copper complex with N-quinolin-8-yl-p-toulenesulfonamide, studying its interaction with DNA and hydrogen peroxide, suggesting applications in bioinorganic chemistry (Macías et al., 2002).

Safety And Hazards

The safety data sheet for Mitapivat, a compound that contains 8-Quinolinesulfonamide, indicates that it is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

The introduction of another quinolinyl fragment to the modulator molecule may have a significant impact on pyruvate levels in cancer cells . This provides further directions for future research to find novel analogs suitable for clinical applications in cancer treatment .

properties

IUPAC Name

quinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYZEUXZHGOXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188709
Record name 8-Quinolinesulfonamide
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Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-8-sulfonamide

CAS RN

35203-91-9
Record name 8-Sulfonamidoquinoline
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Record name 8-Quinolinesulfonamide
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Record name 8-Quinolinesulfonamide
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Record name quinoline-8-sulfonamide
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Synthesis routes and methods

Procedure details

Quinoline-8-sulfonyl chloride (1.0 g, 4.39 mmol) was slurried into DCM (20 mL) and cooled to −60° C. Then ammonia (˜5 g, 294 mmol) was bubbled into the reaction over 5 min (volume increased by ˜5 mL). The reaction was stirred and allowed to come to rt overnight. The residue was partitioned between water (50 mL) and EtOAc (50 mL) and the organic layer was washed with brine (20 mL) and diluted with hexanes (˜50 mL). The solution was stirred 20 min and the solids were collected by filtration to yield quinoline-8-sulfonamide (432 mg, 2.07 mmol, 47% yield) as a light yellow solid. 1H NMR (500 MHz, DMSO-d6) δ ppm 7.25 (s, 2H), 7.73 (dd, J=8.3, 4.3 Hz, 1H), 7.76 (dd, J=8.6, 7.3 Hz, 1H), 8.28 (d, J=8.3 Hz, 1H), 8.31 (d, J=7.3 Hz, 1H), 8.56 (br d, J=8.6 Hz, 1H), 9.08 (dd, J=4.3, 0.9 Hz, 1H). LC-MS retention time: 1.27 min; m/z 209 (MH+). LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a Phenomenex-Luna 10 u C18 4.6×50 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 5 mL/min, a gradient of 100% solvent A/0% solvent B to 0% solvent A/100% solvent B, a gradient time of 4 min, a hold time of 1 min, and an analysis time of 5 min where solvent A was 5% acetonitrile/95% H2O/10 mM ammonium acetate and solvent B was 5% H2O/95% acetonitrile/10 mM ammonium acetate. MS data was determined using a Micromass Platform for LC in electrospray mode.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
T Liu, S Xing, J Du, M Wang, J Han, Z Li - Bioorganic Chemistry, 2021 - Elsevier
… In this study, a series of 8-quinolinesulfonamide derivatives was synthesized, and their anti-inflammatory activity was evaluated. Among them, compound 3l was found to be the best anti-…
Number of citations: 8 www.sciencedirect.com
K Marciniec, A Maślankiewicz, J Kusz… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C9H8N2O2S, the sulfamoyl –NH2 group is involved in intermolecular hydrogen bonding with the sulfonamide O and quinoline N atoms. In the crystal, molecules …
Number of citations: 3 scripts.iucr.org
H Urist, GL Jenkins - Journal of the American Chemical Society, 1941 - ACS Publications
The successful use of sulfanilamide and its de-rivatives in chemotherapy made it desirable to prepare quinoline analogs of two basic types, namely, 5-aminoquinoline-8-sulfonamide (I) …
Number of citations: 1 pubs.acs.org
F Basha, FLA Khan, S Muthu, M Raja - Computational and Theoretical …, 2021 - Elsevier
… In the present study, structural, wavefunctional, electronic and charge transfer properties of 8-Quinolinesulfonamide are investigated by making the use of DFT tools Gaussian 16 W, and …
Number of citations: 60 www.sciencedirect.com
K Marciniec, Z Rzepka, E Chrobak, S Boryczka… - Molecules, 2023 - mdpi.com
… The aim of the present study was to discover novel PKM2 modulators among novel 8-quinolinesulfonamide derivatives. From an in-house library of quinolinesulfoamoyl compounds, …
Number of citations: 2 www.mdpi.com
P Zajdel, K Marciniec, A Maślankiewicz… - Bioorganic & medicinal …, 2012 - Elsevier
Two series of arylpiperazinyl–alkyl quinoline-, isoquinoline-, naphthalene-sulfonamides with flexible (13–26) and semi-rigid (33–36) alkylene spacer were synthesized and evaluated …
Number of citations: 61 www.sciencedirect.com
P Zajdel, K Marciniec, A Maślankiewicz… - Bioorganic & medicinal …, 2011 - Elsevier
… -decahydroisoquinolin-2-yl)butyl]-8-quinolinesulfonamide) was identified as potent 5-HT 7 antagonist (K i … N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propyl}-8-quinolinesulfonamide(31) …
Number of citations: 42 www.sciencedirect.com
MJ Maślankiewicz, K Marciniec… - Journal of Molecular …, 2013 - Elsevier
… both sets of quinolinesulfonamides, isomers with sulfamoyl substituent at the pyridine ring are less basic than benzene-ring substituted derivatives, except for 8-quinolinesulfonamide 8a …
Number of citations: 3 www.sciencedirect.com
JD Becherer, EE Boros, TY Carpenter… - Journal of medicinal …, 2015 - ACS Publications
Starting from the micromolar 8-quinoline carboxamide high-throughput screening hit 1a, a systematic exploration of the structure–activity relationships (SAR) of the 4-, 6-, and 8-…
Number of citations: 46 pubs.acs.org
J Kawahata, H Koibuchi, S Toyoshima - … and Pharmaceutical Bulletin, 1960 - jstage.jst.go.jp
… —8—quinolinesulfonamide in a better yield, but any better method was not found. Thus, 5—amino—8—quinolinesulfonamide … Next, 5—amino~8~quinolinesulfonamide was acetylated …
Number of citations: 4 www.jstage.jst.go.jp

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